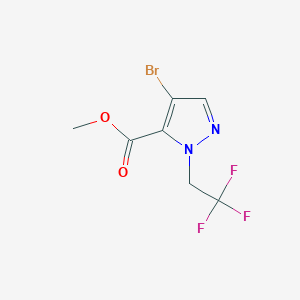

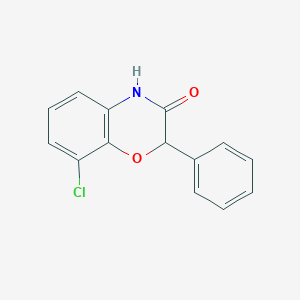

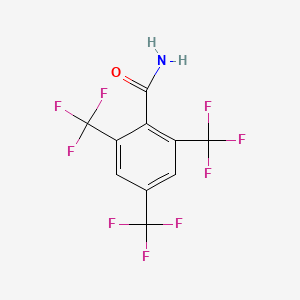

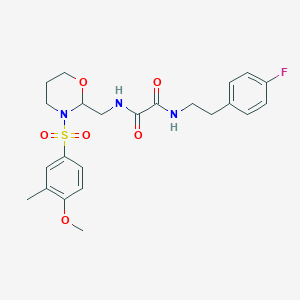

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

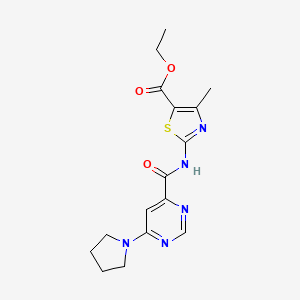

8-Chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CPD) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CPD has a wide range of possible uses, including as a therapeutic agent, a diagnostic marker, and a research tool.

Scientific Research Applications

Synthesis and Characterization

Research into multifunctional benzoxazines, such as those derived from phenol, resorcinol, and phloroglucinol, highlights the diverse polymer structures achievable with different oxazine functionalities. These studies reveal the direct relationship between monomer reactivities and the number of oxazine functionalities, leading to innovative polymerization pathways and structures, including methylene linkages and carbonyl-derived configurations (Soto et al., 2016).

Polymer Science Applications

The synthesis and pharmacological evaluation of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been explored, with specific compounds exhibiting notable anticonvulsant activity. This indicates the potential of benzoxazinone derivatives in therapeutic applications, even though the focus was requested away from drug use and side effects (De Marchi et al., 1971).

The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties showcases the compound's relevance in creating materials with potential biomedical applications. This synthesis pathway emphasizes the adaptability and functional diversity of benzoxazine derivatives in scientific research (Largeron & Fleury, 1998).

Ecological and Agronomic Potential

Benzoxazinones, such as those derived from the 1,4-benzoxazin-3-one structure, have demonstrated significant ecological and agronomic utility. These compounds, identified in various plant species, possess phytotoxic, antimicrobial, and insecticidal properties, underscoring their potential in natural herbicide development and ecological management strategies (Macias et al., 2006).

Materials Engineering

Investigations into the thermal properties and dynamic mechanical analysis of cured benzoxazine monomers highlight the compound's utility in developing materials with enhanced thermal stability. This research not only advances the understanding of polymer science but also proposes the application of benzoxazine derivatives in creating high-performance polymers and composites (Qi et al., 2009).

properties

IUPAC Name |

8-chloro-2-phenyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-10-7-4-8-11-13(10)18-12(14(17)16-11)9-5-2-1-3-6-9/h1-8,12H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNHBIXLHVHHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2777131.png)